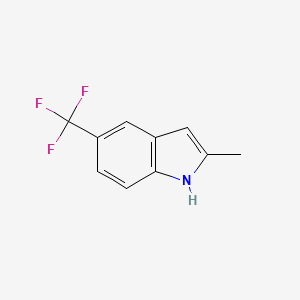

2-methyl-5-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H8F3N/c1-6-4-7-5-8(10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3 |

InChI Key |

MTUSRFDITXAKJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl 1h Indole and Its Analogues

Ring-Closing Reactions Incorporating Methyl and Trifluoromethyl Moieties

The de novo synthesis of the indole (B1671886) core is a cornerstone of heterocyclic chemistry. For a disubstituted indole such as 2-methyl-5-(trifluoromethyl)-1H-indole, several classical and modern cyclization strategies are applicable, each starting from specifically substituted acyclic precursors.

Batcho-Leimgruber Indole Synthesis from Nitroaromatic Precursors

The Batcho-Leimgruber indole synthesis is a highly effective and popular method for preparing a wide range of substituted indoles, starting from ortho-nitrotoluenes. wikipedia.org The synthesis proceeds in two main stages: first, the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine). researchgate.netclockss.org This intermediate, often a vividly colored compound due to its extended conjugation, is then subjected to a reductive cyclization to furnish the indole product. wikipedia.org

To synthesize this compound via this route, the required starting material is 2-methyl-4-nitro-1-(trifluoromethyl)benzene . The synthesis pathway is outlined below:

Enamine Formation: 2-methyl-4-nitro-1-(trifluoromethyl)benzene is heated with DMF-DMA. The acidic methyl protons of the nitrotoluene condense with the formamide acetal to yield the corresponding enamine, (E)-1-(dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)prop-1-ene. This step often proceeds in high yield by heating the reactants in a solvent like dimethylformamide (DMF). clockss.org Microwave-assisted protocols have been developed to accelerate this transformation. durham.ac.uk

Reductive Cyclization: The isolated enamine is then reduced. The reduction of the nitro group to an amine initiates a spontaneous cyclization onto the enamine moiety, followed by the elimination of dimethylamine (B145610) to form the aromatic indole ring. A variety of reducing agents can be employed for this step, including palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, stannous chloride (SnCl₂), or iron in acetic acid. wikipedia.org

This method is advantageous due to the commercial availability of many substituted o-nitrotoluenes and the generally high yields achieved under relatively mild conditions. wikipedia.org

Table 1: Key Steps in Batcho-Leimgruber Synthesis

| Step | Reactants | Key Intermediate/Product | Purpose |

| 1 | 2-methyl-4-nitro-1-(trifluoromethyl)benzene, DMF-DMA | (E)-1-(dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)prop-1-ene | Formation of the enamine intermediate. |

| 2 | Enamine intermediate, Reducing Agent (e.g., H₂/Pd-C) | This compound | Reductive cyclization to form the indole ring. |

Nenitzescu Indole Synthesis Utilizing Benzoquinone Derivatives

The Nenitzescu indole synthesis is a classic method that constructs 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction is typically acid-catalyzed and involves a sequence of Michael addition, nucleophilic attack, and elimination. wikipedia.org

To produce an indole with a trifluoromethyl group, a correspondingly substituted benzoquinone is required. Research by Littell and Allen demonstrated the behavior of 2-(trifluoromethyl)-1,4-benzoquinone in the Nenitzescu reaction. acs.org While this specific starting material leads to a 4-(trifluoromethyl)indole analogue, the methodology is directly applicable. The synthesis of the target compound would necessitate the same quinone, leading to a 4-substituted product, or a different isomer if it were available.

The established process using 2-(trifluoromethyl)-1,4-benzoquinone proceeds as follows:

Condensation: 2-(Trifluoromethyl)-1,4-benzoquinone reacts with ethyl 3-aminocrotonate. The initial step is a Michael addition of the enamine to the quinone, followed by cyclization and dehydration. wikipedia.orgacs.org

Primary Product: This reaction yields ethyl 5-hydroxy-2-methyl-4-(trifluoromethyl)indole-3-carboxylate. acs.orgresearchgate.net

Post-Modification: To arrive at the target compound, this compound, several further transformations would be necessary. The C3-ester group would need to be removed (decarboxylation), and the C5-hydroxyl group would have to be reductively cleaved, for instance, by conversion to a triflate followed by palladium-catalyzed reduction.

The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the direction and yield of the initial condensation reaction. researchgate.net

Table 2: Nenitzescu Synthesis of a Trifluoromethylated Indole Analogue

| Step | Reactants | Product |

| 1 | 2-(Trifluoromethyl)-1,4-benzoquinone, Ethyl 3-aminocrotonate | Ethyl 5-hydroxy-2-methyl-4-(trifluoromethyl)indole-3-carboxylate |

| 2 | Product from Step 1, Acid (e.g., H₂SO₄) | 5-Hydroxy-2-methyl-4-(trifluoromethyl)indole |

| 3 | Product from Step 2, Triflic anhydride (B1165640) then Pd catalyst/H₂ | 2-Methyl-4-(trifluoromethyl)-1H-indole |

Cyclization of Trifluoromethylated Ortho-Nitrostyrene Derivatives

The reductive cyclization of ortho-nitrostyrenes is another fundamental route to the indole nucleus. This method, sometimes considered a variation of the Reissert indole synthesis, involves the reduction of the nitro group, which then cyclizes onto the adjacent vinyl group.

For the synthesis of this compound, the required precursor would be 1-nitro-2-(prop-1-en-2-yl)-4-(trifluoromethyl)benzene . This precursor can be synthesized from 2-nitro-4-(trifluoromethyl)benzaldehyde via a Wittig reaction with methylenetriphenylphosphorane (B3051586) to introduce the isopropenyl group.

The cyclization step involves the reduction of the nitro group. Various reducing systems, such as iron in acidic medium (e.g., Fe/HCl) organic-chemistry.org or catalytic hydrogenation, can be employed. A photo-induced reductive cyclization of 2-nitroaryl compounds has also been reported as a mild, catalyst-free method. rsc.org Upon reduction to the aniline (B41778), intramolecular cyclization occurs to form the indole ring.

One related study detailed the synthesis of 2-CF3-indoles through the reductive cyclization of α-CF3-β-(2-nitroaryl) enamines, which were prepared from trifluoromethylated ortho-nitrostyrenes. researchgate.net This highlights the versatility of using substituted nitrostyrenes as indole precursors.

Cyclization Strategies from 2-Alkynylanilines

Palladium-catalyzed heteroannulation reactions starting from ortho-haloanilines and alkynes provide a powerful and convergent route to polysubstituted indoles. The Larock indole synthesis is a prominent example of this class of reactions. wikipedia.orgub.edu

To synthesize this compound, the key starting materials are 4-trifluoromethyl-2-iodoaniline and a suitable alkyne like propyne . The reaction typically involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-I bond of the aniline.

Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory insertion into the aryl-palladium bond.

Cyclization and Reductive Elimination: The nitrogen atom of the aniline attacks the newly formed vinylic palladium species, leading to a six-membered palladacycle. This intermediate then undergoes reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. wikipedia.org

This reaction is often carried out as a one-pot procedure. ub.edu Alternatively, the synthesis can be performed in a stepwise manner using a Sonogashira coupling reaction first. nih.govnih.gov In this approach, 4-trifluoromethyl-2-iodoaniline is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd/Cu catalyst system to form the 2-alkynyl-4-(trifluoromethyl)aniline intermediate. nih.govspuvvn.edu Subsequent cyclization, often promoted by a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or a copper catalyst, yields the indole. nih.gov

Table 3: Larock/Sonogashira Indole Synthesis

| Method | Key Reactants | Catalyst System | Product |

| Larock Synthesis | 4-Trifluoromethyl-2-iodoaniline, Propyne | Pd(OAc)₂, Base (e.g., K₂CO₃) | This compound |

| Sonogashira Coupling | 4-Trifluoromethyl-2-iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-4-(trifluoromethyl)aniline |

| Cyclization Step | 2-Alkynyl-4-(trifluoromethyl)aniline | Base (e.g., TBAF) or Cu catalyst | This compound |

Rhodium-Catalyzed Rearrangement/Cyclization Protocols

Rhodium catalysts have also been employed for the synthesis of substituted indoles. One such method involves the rhodium-catalyzed cyclization of ortho-alkynyl anilines. acs.org Similar to the palladium-catalyzed methods, this reaction would start with a pre-formed 2-alkynyl-4-(trifluoromethyl)aniline. The rhodium(I) catalyst promotes a cyclization/addition cascade to furnish the 2,3-disubstituted indole. acs.org

Another rhodium-catalyzed approach involves the direct C-H activation and functionalization of anilines with α-diazo compounds. rsc.org For instance, the reaction of 4-(trifluoromethyl)aniline (B29031) with a suitable diazoacetoacetate under Rh(III) catalysis could potentially lead to the formation of the indole ring system in a single step. These methods, while less common than the palladium-catalyzed routes for this specific target, represent modern advances in indole synthesis.

Functionalization of Pre-formed Indole Scaffolds

An alternative to de novo ring synthesis is the direct functionalization of a commercially available or easily synthesized indole core. For the target compound, this would most practically involve the C2-methylation of 5-(trifluoromethyl)-1H-indole . Direct C-H functionalization is a highly atom-economical strategy that has seen significant development.

Recent methods have utilized transition metal catalysis to achieve site-selective alkylation. For example:

Iridium-Catalyzed Methylation: An iridium(III) catalyst can achieve C2-selective methylation of indoles. nih.gov This method often requires a directing group, such as a pivaloyl group on the indole nitrogen, to form a five-membered metallocycle that directs the methylation to the C2 position. The methyl group is typically sourced from potassium methyltrifluoroborate. nih.gov

Palladium-Catalyzed Methylation: Palladium catalysts have also been developed for the direct C2-methylation of indoles. rsc.org These reactions also commonly employ a removable directing group on the indole nitrogen, such as a pyrimidyl group, to ensure high regioselectivity.

These methods offer a modern and efficient route to the desired product from a pre-formed indole, avoiding the multi-step sequences often required in classical ring syntheses.

Synthetic Routes to this compound and its Analogs Explored

The synthesis of this compound, a significant fluorinated heterocyclic compound, and its analogs involves strategic chemical manipulations of the indole core. Key methodologies focus on the regioselective introduction of trifluoromethyl and methyl groups, as well as the interconversion of functional groups on pre-existing substituted indoles. These approaches are critical for accessing a diverse range of indole derivatives for various scientific applications.

Direct Trifluoromethylation of the Indole Core: Regioselective Approaches

The introduction of a trifluoromethyl (CF3) group directly onto the indole scaffold, particularly at the C5 position, is a challenging yet highly desirable transformation. The inherent reactivity of the indole ring typically favors substitution at the C2 and C3 positions of the pyrrole (B145914) ring. researchgate.net However, various strategies have been developed to achieve regioselectivity at the benzenoid core.

One common approach to overcome the challenge of site selectivity is the use of directing groups. nih.gov These groups, temporarily installed on the indole nitrogen or at another position, can guide the trifluoromethylating agent to a specific carbon atom. For instance, the installation of a pivaloyl group at the C3 position has been shown to direct functionalization to the C4 and C5 positions. nih.gov While direct C5 trifluoromethylation methods are continuously being refined, they often involve electrophilic or radical trifluoromethylating reagents. researchgate.net

Several reagents have been employed for direct trifluoromethylation, including hypervalent iodine reagents, and sodium trifluoromethanesulfinate (CF3SO2Na). researchgate.netmdpi.com Metal-free conditions have also been explored, utilizing reagents like CF3SO2Na under oxidative conditions to generate trifluoromethyl radicals. rsc.org The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Table 1: Reagents for Direct Trifluoromethylation of Indoles

| Reagent | Type | Reference |

|---|---|---|

| Hypervalent Iodine Reagents | Electrophilic | researchgate.net |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) | Radical Precursor | researchgate.netmdpi.comrsc.org |

| Umemoto's Reagents | Electrophilic | researchgate.net |

| [(phen)CuCF3] | Nucleophilic | researchgate.net |

This table is not exhaustive and represents a selection of commonly used reagents.

Methylation of the Indole Core: Regioselective Approaches

Similar to trifluoromethylation, the regioselective methylation of the indole core, especially at the C2 position, requires strategic control. The C2 position of the indole ring is a common feature in many bioactive natural products and pharmaceuticals, making its selective functionalization a significant goal for synthetic chemists. nih.gov

Directing group strategies are also pivotal for achieving C2-methylation. A pivaloyl directing group attached to the indole nitrogen can facilitate C2-selective methylation. nih.govrsc.org Transition metal catalysis plays a key role in these transformations. For example, iridium-catalyzed C2-selective methylation has been demonstrated using potassium methyltrifluoroborate as the methyl source. nih.govrsc.org In this method, the iridium catalyst coordinates with the directing group, leading to the formation of a metallacycle that favors C-H activation at the C2 position. nih.gov

Palladium catalysts have also been employed for the direct C2-methylation of indoles bearing a removable N-2-pyrimidyl directing group. rsc.org The choice of the directing group and the catalytic system is critical in overcoming the inherent reactivity preferences of the indole nucleus and achieving high regioselectivity.

Table 2: Catalytic Systems for Regioselective C2-Methylation of Indoles

| Catalyst System | Directing Group | Methyl Source | Reference |

|---|---|---|---|

| [Cp*IrCl2]2 | Pivaloyl | Potassium Trifluoromethylborate | nih.govrsc.org |

| Palladium Catalyst | N-2-pyrimidyl | Not specified | rsc.org |

| Ruthenium(II) Catalyst | N-benzoyl | Not specified | acs.org |

This table highlights examples of catalytic systems and is not a comprehensive list.

Selective Functional Group Interconversions on Substituted Indoles

The synthesis of complex indole derivatives often relies on the selective manipulation of functional groups on an already substituted indole ring. This approach allows for the late-stage diversification of indole scaffolds, providing access to a wide array of analogs from a common intermediate. researchgate.net

Functional group interconversions can involve a variety of transformations, such as the conversion of a bromo group to other functionalities via cross-coupling reactions. For instance, a bromo-substituted indole can undergo Suzuki-Miyaura, Sonogashira, Stille, or Heck cross-coupling reactions to introduce new carbon-carbon bonds. nih.gov These palladium-catalyzed reactions are powerful tools for elaborating the indole core.

Furthermore, other functional groups can be introduced or modified. For example, a formyl group can be reduced to a hydroxymethyl group, and a carboxylic ester can be hydrolyzed to a carboxylic acid. nih.gov The ability to perform these transformations selectively in the presence of other sensitive functional groups is a testament to the advancements in modern synthetic organic chemistry. These interconversions are crucial for building the molecular complexity required for various applications.

Chemical Reactivity and Synthetic Transformations of 2 Methyl 5 Trifluoromethyl 1h Indole and Its Analogues

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The preferred site of substitution is typically the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.

C-3 Functionalization: Formylation and Acylation

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, including indoles. chemistrysteps.comorganic-chemistry.orgmychemblog.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comjk-sci.com The electrophilic iminium salt, also known as the Vilsmeier reagent, is then attacked by the nucleophilic indole at the C-3 position. chemistrysteps.commychemblog.com Subsequent hydrolysis of the resulting iminium intermediate furnishes the corresponding 3-formylindole. chemistrysteps.com While the presence of an electron-withdrawing group like trifluoromethyl at the C-2 position can diminish the reactivity of the indole ring, the Mannich reaction, another method for C-3 functionalization, has been shown to proceed in good yield with 2-perfluoroalkylindoles, suggesting that electrophilic substitution at C-3 remains a viable strategy. clockss.org

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole nucleus. youtube.com This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netkhanacademy.org The reaction proceeds through the formation of a highly reactive acylium ion, which then undergoes electrophilic attack by the indole ring. youtube.com Similar to formylation, the C-3 position is the favored site of acylation. The resulting 3-acylindoles are versatile intermediates for further synthetic modifications.

C-3 Functionalization: Hydroxyalkylation with Trifluoromethyl Ketones

The Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones provides an efficient route to synthesize trifluoromethyl(indolyl)methanols. nih.gov These compounds are of interest due to their potential biological activities, including anti-HIV properties. nih.gov This reaction can be catalyzed by either Lewis or Brønsted acids. nih.govnih.gov Interestingly, an efficient and mild protocol has been developed for this transformation using potassium carbonate and n-butyltetrabromophosphonium bromide in water, yielding the desired products in good to excellent yields without the need for column chromatography. nih.gov The reaction exhibits broad substrate scope and high regioselectivity for the C-3 position. nih.gov

Reactions Involving the Methyl Substituent

The C-2 methyl group of 2-methylindole (B41428) and its derivatives can participate in various reactions. While specific studies on 2-methyl-5-(trifluoromethyl)-1H-indole are limited, related transformations on 2-methylindole provide insights into its potential reactivity. For instance, the C-2 methyl group can be a site for functionalization. In one study, a Pd-catalyzed cascade cyclization was found to be sensitive to steric hindrance at the 2-position, as a 2-methyl substituted indole derivative failed to undergo the transformation. acs.org

Transformations Pertinent to the Trifluoromethyl Group

The trifluoromethyl group is generally stable and its direct transformation can be challenging. However, its strong electron-withdrawing nature significantly influences the reactivity of the indole ring. clockss.org The presence of the trifluoromethyl group at the C-5 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack, while still allowing for reactions on the electron-rich pyrrole (B145914) ring. The inductive effect of the trifluoromethyl substituent has been shown to direct the site of initial carbon-carbon bond formation in Nenitzescu indole synthesis. researchgate.net

Hydrogenation and Reduction Reactions of the Indole Ring System

The indole ring system can be reduced to the corresponding indoline (B122111) or other hydrogenated derivatives. The hydrogenation of 2-methylindole to 2-methylindoline (B143341) has been studied using various supported metal catalysts. abo.fi Catalytic hydrogenation of the furan (B31954) ring in 5-hydroxymethylfurfural (B1680220) (HMF), a related heterocyclic compound, has been extensively investigated to produce valuable biofuels and chemicals. researchgate.netrsc.orgmdpi.commdpi.com For instance, the selective hydrogenation of HMF to 2,5-bis-(hydroxymethyl)furan (BHMF) can be achieved with high conversion and selectivity using a Pt/MCM-41 catalyst in a neutral aqueous medium. rsc.org The reduction of nitroarenes to anilines, a related reduction of a functional group on an aromatic ring, can be efficiently achieved using iron powder and water under mechanochemical conditions. rsc.org

Derivatization for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecules. The functional groups on the indole core can be manipulated to construct fused ring systems and other intricate architectures. For example, 3,4-fused tricyclic indoles, which are present in numerous bioactive compounds, have been synthesized through cascade reactions involving carbopalladation and C-H amination. acs.orgnih.gov The nitrile group at the C-2 position of indole derivatives has also been utilized as a precursor for the synthesis of various indole-fused polycycles through cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov

Construction of Polycyclic Indole Frameworks

The indole nucleus of this compound serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Classical and modern synthetic strategies are employed to construct these polycyclic frameworks, often leveraging the inherent nucleophilicity of the indole ring.

One of the most powerful methods for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and biologically active compounds, is the Pictet-Spengler reaction . This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. chemeurope.comwikipedia.orgnih.gov For instance, the tryptamine derivative of our title compound, N-(2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)-9H-fluoren-9-amine, can be synthesized from 5-trifluoromethyl tryptamine and 9-bromofluorene. nsf.gov This intermediate is then poised to undergo the Pictet-Spengler reaction with various aldehydes to furnish the corresponding tetrahydro-β-carboline framework. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack at the electron-rich C2 position of the indole. chemeurope.comwikipedia.org

Another cornerstone in indole synthesis that can be applied to generate polycyclic structures is the Fischer indole synthesis . This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.combyjus.com To generate a polycyclic system from a precursor related to this compound, one could envision reacting 4-(trifluoromethyl)phenylhydrazine (B1295192) with a cyclic ketone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a new C-C bond and, after elimination of ammonia, the indole ring. wikipedia.orgnih.gov The choice of the cyclic ketone determines the nature of the fused ring system.

Palladium-Catalyzed Coupling Reactions at Indole Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The indole ring of this compound and its derivatives can be functionalized at various positions using these powerful methods.

The Suzuki-Miyaura coupling is a versatile reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction can be employed to introduce aryl or vinyl substituents at different positions of the indole nucleus. For instance, a halogenated derivative of this compound, such as a 3-bromo or a 3-chloro derivative, can be coupled with a variety of aryl or heteroaryl boronic acids. These reactions typically utilize a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst like XPhosPdG2, in the presence of a base like K2CO3 or K3PO4. nih.govmit.edu The trifluoromethyl group at the 5-position can influence the reactivity of the halide and the electronic properties of the resulting biaryl system.

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govrsc.org A halo-substituted this compound can serve as the halide partner in this reaction. For example, coupling of a 3-iodo-2-methyl-5-(trifluoromethyl)-1H-indole with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a styryl or acryloyl group at the C3 position of the indole. The reaction typically proceeds with a palladium(0) catalyst, which can be generated in situ from Pd(OAc)2, and a phosphine (B1218219) ligand. nih.gov

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the introduction of an alkynyl moiety onto the indole ring. A 3-halo-2-methyl-5-(trifluoromethyl)-1H-indole can be coupled with various terminal alkynes to generate 3-alkynylindole derivatives. These derivatives are valuable intermediates for the synthesis of more complex molecules, including polycyclic systems, through subsequent cyclization reactions. The reaction conditions usually involve a palladium catalyst like Pd(PPh3)2Cl2, a copper salt such as CuI, and an amine base. organic-chemistry.orgnih.gov

Spectroscopic and Structural Elucidation of 2 Methyl 5 Trifluoromethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-methyl-5-(trifluoromethyl)-1H-indole and its derivatives, various NMR methods are employed to elucidate their structures.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. In the case of this compound, characteristic signals are observed for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the methyl group protons.

For instance, in a derivative, methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the ¹H NMR spectrum in CDCl₃ shows a downfield signal for the N-H proton at 8.62 ppm (broad singlet), aromatic protons at 8.99 ppm (d, J = 2 Hz), 8.12 ppm (dd, J = 9 Hz, 2 Hz), and 7.36 ppm (d, J = 9 Hz), a singlet for the methyl ester protons at 4.00 ppm, and a singlet for the 2-methyl protons at 2.81 ppm. mdpi.com Similarly, for methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, the N-H proton appears at 8.41 ppm (broad singlet), with aromatic protons at 8.21 ppm (s), 7.28 ppm (d, J = 8 Hz), and 7.17 ppm (d, J = 8 Hz), and methyl protons at 3.93 ppm and 2.74 ppm. mdpi.com

Table 1: Selected ¹H NMR Data for 2-Methyl-5-(substituted)-1H-indole Derivatives in CDCl₃

| Substitution at C5 | N-H (ppm) | Aromatic Protons (ppm) | 2-Methyl (ppm) | Other Protons (ppm) |

| NO₂ | 8.62 (brs) | 8.99 (d, J=2), 8.12 (dd, J=9, 2), 7.36 (d, J=9) | 2.81 (s) | 4.00 (s, OCH₃) |

| Br | 8.41 (brs) | 8.21 (s), 7.28 (d, J=8), 7.17 (d, J=8) | 2.74 (s) | 3.93 (s, OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound derivatives, the chemical shifts of the carbon atoms are influenced by the substituents on the indole ring.

In methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the carbonyl carbon of the ester appears at 165.4 ppm. mdpi.com The aromatic carbons show signals at 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, and 110.7 ppm. mdpi.com The carbon of the methyl ester is observed at 51.3 ppm, and the 2-methyl carbon is at 14.3 ppm. mdpi.com For the 5-bromo derivative, the carbonyl carbon is at 166.1 ppm, and the aromatic carbons are found at 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, and 104.7 ppm. mdpi.com The methyl ester and 2-methyl carbons are at 51.2 ppm and 14.2 ppm, respectively. mdpi.com

Table 2: Selected ¹³C NMR Data for 2-Methyl-5-(substituted)-1H-indole Derivatives in CDCl₃

| Substitution at C5 | C=O (ppm) | Aromatic C (ppm) | 2-Methyl C (ppm) | Other C (ppm) |

| NO₂ | 165.4 | 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7 | 14.3 | 51.3 (OCH₃) |

| Br | 166.1 | 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, 104.7 | 14.2 | 51.2 (OCH₃) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a crucial technique for compounds containing fluorine, such as this compound. The chemical shift of the trifluoromethyl (CF₃) group provides valuable structural information. For instance, in a study of 5-fluoro-2-(trifluoromethyl)-1H-indole, the ¹⁹F NMR spectrum showed distinct signals for the fluorine atoms of the CF₃ group and the fluorine at the 5-position. researchgate.netresearchgate.net The chemical shift of the CF₃ group can be influenced by the electronic environment of the indole ring. For example, the ¹⁹F NMR spectrum of methyl 4-(trifluoromethyl)benzoate shows a singlet at -63.21 ppm for the CF₃ group. rsc.org

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei. HSQC experiments show correlations between directly bonded protons and carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds). columbia.edu These techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals of complex molecules like substituted indoles. For example, an HMBC spectrum can confirm the connectivity between the methyl protons and the C2 carbon of the indole ring, and also between the aromatic protons and their neighboring carbons. columbia.edu

Mass Spectrometry (MS) Techniques (e.g., LCMS-APCI)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For example, the HRMS (ESI) of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate shows a sodium adduct [M+Na]⁺ at m/z 289.9785, which corresponds to the calculated value for C₁₁H₁₀BrNO₂Na of 289.9787. mdpi.com Similarly, for methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the [M+Na]⁺ ion is observed at m/z 257.0534, matching the calculated value of 257.0533 for C₁₁H₁₀N₂O₄Na. mdpi.com These data confirm the successful synthesis of the target molecules.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In indole derivatives, characteristic IR absorption bands are observed for the N-H stretching vibration, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. For example, in ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, the IR spectrum shows a broad N-H stretching band at 3280 cm⁻¹, C-H stretching bands around 2995-2833 cm⁻¹, and a C=O stretching band at 1681 cm⁻¹. nih.gov The presence of the trifluoromethyl group also gives rise to characteristic C-F stretching bands, typically in the region of 1350-1100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing aromatic compounds, including indole derivatives. The indole ring system possesses a distinct chromophore that gives rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are due to π → π* electronic transitions within the bicyclic aromatic system.

The UV spectrum of the parent indole molecule displays two main absorption bands. researchgate.net The first, a high-energy band often referred to as the ¹Bb band, appears at shorter wavelengths, while the second band, which is broad and shows fine structure, is found at longer wavelengths (around 260-290 nm) and is composed of two overlapping transitions, the ¹La and ¹Lb bands. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

Table 1: Typical UV Absorption Maxima for Indole Chromophores

| Transition | Typical Wavelength Range (nm) | Notes |

|---|---|---|

| ¹La | 260 - 280 | Often appears as a shoulder on the ¹Lb band. |

| ¹Lb | 270 - 290 | Typically shows vibrational fine structure. |

| ¹Bb | 200 - 225 | High-intensity band at shorter wavelengths. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com

While a specific crystal structure for this compound has not been reported in publicly accessible databases, studies on closely related indole derivatives demonstrate the power of this technique. For instance, the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) has been determined, providing insight into how trifluoromethyl-substituted phenyl-indole systems pack in the solid state. tandfonline.com In this structure, the analysis revealed a network of C-H···π and C-H···F hydrogen bonds that stabilize the crystal lattice. tandfonline.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. For a molecule like this compound, X-ray analysis would confirm the planarity of the indole ring, the specific positions of the methyl and trifluoromethyl groups, and reveal how the molecules arrange themselves in a crystal, including any hydrogen bonding involving the indole N-H group.

Table 2: Example Crystallographic Data for an Indole Derivative: 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) tandfonline.com

| Parameter | Value |

|---|---|

| Chemical Formula | C26H21F3N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.836(3) |

| b (Å) | 7.9892(14) |

| c (Å) | 18.006(3) |

| β (°) | 100.324(14) |

| Volume (ų) | 2100.9(7) |

| Z | 4 |

This data is for a related derivative and serves as an illustration of the information obtained from X-ray crystallography.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For fluorine-containing compounds, elemental analysis for fluorine is also conducted. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. mdpi.com

For this compound, the molecular formula is C₁₀H₈F₃N. Based on the atomic masses of carbon, hydrogen, fluorine, and nitrogen, the theoretical elemental composition can be calculated precisely. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the compound's identity and purity. mdpi.commdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈F₃N)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 60.30 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.05 |

| Fluorine | F | 18.998 | 3 | 56.994 | 28.62 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.03 |

| Total | 199.175 | 100.00 |

Advanced Theoretical and Computational Investigations of 2 Methyl 5 Trifluoromethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of complex organic molecules.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of indole (B1671886) derivatives due to its balance of computational cost and accuracy. mdpi.com The choice of a suitable functional and basis set is critical for obtaining reliable results. researchgate.net For molecules like substituted indoles, hybrid functionals such as B3LYP (Becke's 3-parameter Lee-Yang-Parr) are widely employed. acs.org The M06-2X functional is also utilized, particularly for systems where non-covalent interactions are important. acs.org

The selection of the basis set, a set of mathematical functions used to build molecular orbitals, is equally crucial. youtube.com Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are a common starting point. youtube.com To improve accuracy, these are often augmented with polarization functions (e.g., d,p), which allow for more flexibility in describing the shape of electron orbitals, and diffuse functions (+), which are important for describing anions and weak interactions. youtube.com Therefore, a combination like B3LYP/6-311++G(d,p) is frequently chosen for comprehensive studies on trifluoromethyl-substituted heterocyclic compounds to ensure a robust description of their electronic properties. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For 2-methyl-5-(trifluoromethyl)-1H-indole, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The HOMO is typically localized on the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is distributed across the bicyclic system. The precise energy values and the resulting gap, calculated using DFT, dictate the molecule's susceptibility to electronic excitation and its reactivity profile. nih.gov

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.98 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the reactive behavior of a molecule by visualizing the total electrostatic potential on the electron density surface. researchgate.netnih.gov These maps use a color spectrum to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue represents areas of most positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green indicates regions of neutral potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is anticipated to be localized around the C3 position of the indole ring, a known site of electrophilic substitution in many indole derivatives. researchgate.net The region around the nitrogen atom of the N-H group is expected to show a highly positive potential (blue), making the proton susceptible to abstraction. researchgate.net Furthermore, the strong electron-withdrawing trifluoromethyl group would generate a significant region of positive potential around the fluorine atoms, indicating a site susceptible to nucleophilic interaction.

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. tandfonline.com It generates a surface around a molecule where the color intensity and red/blue coding of the dnorm property highlight contacts shorter or longer than the van der Waals radii, respectively. nih.gov This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts, providing quantitative percentages for each interaction type. mdpi.com

For a crystal of this compound, the Hirshfeld analysis would likely reveal a significant contribution from H···H contacts, which are common in organic molecules. nih.gov Crucially, due to the presence of the trifluoromethyl group, a notable percentage of H···F contacts would be expected, indicating the importance of C–H···F interactions in the crystal packing. tandfonline.comnih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| H···F / F···H | ~15-25% | Highlights close contacts between fluorine and hydrogen atoms, indicative of C–H···F hydrogen bonds. nih.gov |

| C···H / H···C | ~10-15% | Indicates carbon-hydrogen interactions, which can include weak C–H···π contacts. nih.gov |

| N···H / H···N | ~5-10% | Corresponds to classical N–H···X hydrogen bonds. mdpi.com |

| Other (C···C, C···F, etc.) | ~5% | Includes various other van der Waals contacts. |

Hydrogen bonds are the primary directional forces that guide the self-assembly of molecules into a stable supramolecular structure. eurjchem.com In this compound, the indole N-H group can act as a hydrogen bond donor. In the absence of other strong acceptors, it can form N–H···π interactions or, more commonly, N–H···N bonds with the pyrrolic nitrogen of another molecule, leading to the formation of chains or dimers. growingscience.com

π-Stacking Interactions

π-stacking interactions are non-covalent interactions that play a significant role in the structure and stability of molecular assemblies, including in biological systems and materials science. In the context of this compound, the indole ring system is capable of engaging in such interactions. The aromatic nature of the indole core allows for favorable π-π stacking, which can influence the crystal packing and binding affinity to biological targets. nih.govmdpi.com

The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzene (B151609) ring component of the indole scaffold can modulate the electrostatic potential of the aromatic system. This modification can influence the geometry and strength of π-stacking interactions compared to unsubstituted indoles. mdpi.com Theoretical calculations, often employing density functional theory (DFT), can be used to model and quantify these interactions, revealing the preferred stacking conformations (e.g., parallel-displaced or T-shaped) and their interaction energies. mdpi.comnih.gov Such studies on similar halogenated aromatic systems have shown that halogenation can have a moderate to pronounced effect on the stability of π-π stacking. mdpi.com

Energetic and Stability Studies

Tautomerism is a key consideration in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties. For this compound, the primary tautomeric equilibrium involves the migration of the proton from the nitrogen atom (1H-indole) to other positions in the ring system. Theoretical calculations, particularly DFT methods, are instrumental in assessing the relative stabilities of these tautomers. psecommunity.org

By calculating the Gibbs free energies of the possible tautomeric forms, it is possible to predict the predominant species under various conditions (in vacuum or in different solvents). psecommunity.org For most simple indoles, the 1H-tautomer is significantly more stable than other forms, such as the 3H-indole tautomer. The introduction of the methyl and trifluoromethyl groups is not expected to fundamentally alter this preference, though it will subtly influence the relative energies.

| Tautomer | Relative Gibbs Free Energy (kcal/mol) in Vacuum | Relative Gibbs Free Energy (kcal/mol) in Solution |

| This compound | 0.00 | 0.00 |

| 2-methylene-5-(trifluoromethyl)-2H-indoline | > 10 | > 10 |

| 2-methyl-5-(trifluoromethyl)-3H-indole | > 15 | > 15 |

This table can be sorted by clicking on the headers.

Spectroscopic Property Prediction through Computational Methods

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. sci-hub.senih.gov By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated, which can then be compared with experimental data. sci-hub.seresearchgate.netresearchgate.net

The simulated spectrum for this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the indole chromophore. The positions and intensities of these bands are influenced by the substituents. The methyl group generally has a small bathochromic (red) shift effect, while the trifluoromethyl group can have a more complex influence due to its electronic effects. TD-DFT calculations can help to assign the specific electronic transitions responsible for each absorption peak. sci-hub.se

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| ~280 | ~0.15 | HOMO -> LUMO |

| ~220 | ~0.40 | HOMO-1 -> LUMO |

This table can be sorted by clicking on the headers.

Charge Transfer Analysis (Natural Bond Orbital - NBO)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, including charge transfer interactions and the nature of chemical bonds. uni-muenchen.dewisc.edu NBO analysis transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

For this compound, NBO analysis can elucidate several key features:

Natural Atomic Charges: It can quantify the partial charges on each atom, highlighting the electron-withdrawing effect of the -CF3 group and the electron-donating nature of the methyl group.

Hybridization: The analysis details the sp composition of the hybrid orbitals forming each bond. uni-muenchen.de

Table 3: Illustrative NBO Analysis Data (Note: The following is a representative table of the types of data obtained from an NBO analysis, not specific results for the target compound.)

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | ~15 |

| π (C4-C9) | π* (C5-C6) | ~20 |

| σ (C5-C10) | σ* (C10-F11) | ~2 |

This table can be sorted by clicking on the headers.

Q & A

Q. Key Considerations :

- Solvent choice (PEG-400/DMF mixtures enhance reaction efficiency) .

- Catalysts (I₂ outperforms AlCl₃ or FeCl₃ in yield and speed) .

How is the structure of this compound characterized?

Basic Research Question

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (HRMS), and X-ray crystallography. The ¹⁹F NMR typically shows a singlet near δ -60 ppm for the CF₃ group, while ¹H NMR reveals indole NH protons at δ ~10–12 ppm . For crystalline derivatives, SHELX programs are used for refinement, leveraging high-resolution data to resolve steric effects from the bulky trifluoromethyl group .

Q. Key Techniques :

- TLC for monitoring reaction progress (Rf values in ethyl acetate/hexane systems) .

- Single-crystal X-ray diffraction to confirm regiochemistry .

How can reaction conditions be optimized for higher yields in synthesizing derivatives?

Advanced Research Question

Optimization requires systematic screening of catalysts, solvents, and temperatures. For instance, iodine (10 mol%) in acetonitrile at 40°C maximizes electrophilic trifluoromethylation yields (98%) compared to FeCl₃ (17%) or AlCl₃ (10%) . Microwave-assisted synthesis can further reduce reaction times. Contradictions in yield data often arise from impurities in starting materials or incomplete purification; rigorous drying of solvents (Na₂SO₄) and gradient chromatography mitigate this .

Q. Design Strategy :

- Use design of experiments (DoE) to evaluate interactions between variables .

- Monitor byproducts via LC-MS to identify side reactions (e.g., over-substitution).

What are the challenges in interpreting NMR data for trifluoromethyl-substituted indoles?

Advanced Research Question

The electron-withdrawing CF₃ group deshields adjacent protons, causing unexpected splitting patterns. For example, in 5-(trifluoromethyl)indoles, coupling between the CF₃ fluorine and aromatic protons can complicate ¹H NMR interpretation. ¹⁹F NMR is critical to resolve these effects, but signal overlap may occur in crowded spectra . Contradictions between calculated and observed shifts often stem from solvent polarity or hydrogen bonding, necessitating DFT calculations for validation .

Q. Methodological Solutions :

- Use deuterated DMSO to stabilize NH protons and simplify splitting .

- Compare experimental data with computational models (e.g., Gaussian NMR simulations).

How does substituent positioning affect biological activity in indole derivatives?

Advanced Research Question

The 5-CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. For example, 5-fluoro-1H-indole-2,3-dione derivatives with CF₃ substitutions showed increased cytotoxicity (IC₅₀ = 2.1 μM) against cancer cells compared to non-fluorinated analogs . However, steric hindrance from the 2-methyl group can reduce binding affinity to target proteins, as seen in antiviral studies of indole-3-carboxylates .

Q. Experimental Design :

- Structure-activity relationship (SAR) studies using isosteric replacements (e.g., -OCH₃ vs. -CF₃) .

- Molecular docking to predict interactions with biological targets (e.g., HCV protease) .

What safety precautions are required when handling this compound?

Basic Research Question

While specific safety data for this compound is limited, related trifluoromethylindoles (e.g., 5-(trifluoromethoxy)-1H-indole) are classified as laboratory chemicals requiring standard precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., SO₂ from sulfonation steps) .

Q. Documentation :

- Refer to SDS sheets for analogous compounds (e.g., CAS 262593-63-5) for hazard guidelines .

How can computational tools aid in the design of novel indole derivatives?

Advanced Research Question

Density functional theory (DFT) predicts electronic effects of substituents. For example, the CF₃ group’s electronegativity lowers the LUMO energy of indole, enhancing reactivity in electrophilic substitutions . Molecular dynamics simulations can model binding modes to biological targets, such as tuberculosis enzymes, guiding the synthesis of derivatives with improved affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.